![molecular formula C8H6FNO2S B1362712 [(4-Fluorophenyl)sulfonyl]acetonitrile CAS No. 32083-66-2](/img/structure/B1362712.png)
[(4-Fluorophenyl)sulfonyl]acetonitrile
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Overview
Description
“[(4-Fluorophenyl)sulfonyl]acetonitrile” is a chemical compound with the molecular formula C8H6FNO2S . It is used to produce 3-(4-fluoro-benzenesulfonyl)-thiophen-2-ylamine with [1,4]dithiane-2,5-diol . It is also used as pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of “[(4-Fluorophenyl)sulfonyl]acetonitrile” is represented by the formula C8H6FNO2S . The average mass is 199.202 Da .Physical And Chemical Properties Analysis
The molecular weight of “[(4-Fluorophenyl)sulfonyl]acetonitrile” is approximately 199.2 g/mol . Other physical and chemical properties are not detailed in the search results.Scientific Research Applications
Synthesis of Derivatives
“[(4-Fluorophenyl)sulfonyl]acetonitrile” is often used as a starting reagent in the synthesis of various derivatives. For instance, it’s used in the synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives .
Biotransformation Studies
This compound undergoes biotransformation to 4-Fluorophenylacetic acid by marine fungi, Aspergillus sydowii Ce19 . This makes it useful in studies investigating the metabolic pathways of similar compounds.
Pharmaceutical Intermediates
“[(4-Fluorophenyl)sulfonyl]acetonitrile” is used as an intermediate in the pharmaceutical industry . It can be used in the production of various drugs, contributing to the structural diversity of pharmaceutical compounds.
Safety and Hazards
“[(4-Fluorophenyl)sulfonyl]acetonitrile” can cause serious eye irritation, skin irritation, and may cause respiratory irritation. It is harmful if inhaled or swallowed . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs .
Mechanism of Action
Mode of Action
It is known that the compound can undergo biotransformation . The presence of the sulfonyl group and the nitrile group in the molecule suggests that it may interact with its targets through mechanisms such as covalent bonding or hydrogen bonding.
Biochemical Pathways
It is known that the compound can be used to produce 3-(4-fluoro-benzenesulfonyl)-thiophen-2-ylamine , suggesting that it may be involved in the synthesis of this compound
Pharmacokinetics
It is known that the compound undergoes biotransformation . The presence of the fluorine atom in the molecule may influence its pharmacokinetic properties, as fluorine is often used in drug design to improve bioavailability.
Action Environment
The action, efficacy, and stability of [(4-Fluorophenyl)sulfonyl]acetonitrile can be influenced by various environmental factors. For instance, the compound is incompatible with oxidizing agents . Therefore, it should be stored in a cool, dry condition in a well-sealed container .
properties
IUPAC Name |
2-(4-fluorophenyl)sulfonylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXJZTLPEMITJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340572 |
Source
|
Record name | (4-Fluorobenzene-1-sulfonyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Fluorophenyl)sulfonyl]acetonitrile | |
CAS RN |
32083-66-2 |
Source
|
Record name | (4-Fluorobenzene-1-sulfonyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-fluorobenzenesulfonyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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